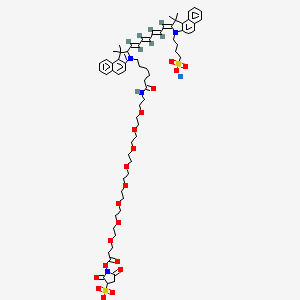

ICG-PEG8-Sulfo-Osu

Description

Contextualization of Indocyanine Green (ICG) in Near-Infrared (NIR) Fluorescence Imaging Research

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been a cornerstone in medical diagnostics for decades. amegroups.orgjournalpedsurg.org Its utility stems from its favorable spectral properties in the near-infrared (NIR) window, with a peak spectral absorption around 800 nm and fluorescence emission peaking at approximately 832 nm. amegroups.orgjournalpedsurg.org This region of the electromagnetic spectrum (700-900 nm) is particularly advantageous for biomedical imaging because it allows for deeper tissue penetration of light compared to the visible spectrum, due to reduced absorption and scattering by endogenous chromophores like hemoglobin and water. nih.gov

First approved by the FDA in 1959, ICG's applications have historically included determining cardiac output, assessing hepatic function, and ophthalmic angiography. journalpedsurg.org In contemporary biomedical research, its role has expanded significantly as a fluorescent contrast agent in NIR imaging. amegroups.orgnih.gov This technology leverages the emission of NIR light from ICG upon excitation to visualize anatomical structures and physiological processes in real-time. journalpedsurg.orgamegroups.org Researchers utilize ICG-based NIR fluorescence imaging for applications such as sentinel lymph node mapping, intraoperative tumor identification, and the assessment of organ and tissue perfusion. amegroups.orgamegroups.orgnih.gov The high sensitivity of NIR fluorescence imaging enables high spatial and temporal resolution, opening avenues for new discoveries, particularly in fields like lymphatic imaging. nih.gov

Evolution of ICG Derivatives for Enhanced Bioconjugation and Probe Development

Despite its widespread use, the native ICG molecule has several limitations for advanced molecular imaging applications. These include its tendency to be chemically unstable in aqueous media, concentration-dependent aggregation, and a relatively short circulation half-life of 150 to 180 seconds. aatbio.commdpi.com Furthermore, native ICG lacks a reactive functional group, precluding its ability to be covalently attached to targeting biomolecules such as antibodies or peptides.

To overcome these challenges, researchers have developed a variety of ICG derivatives. A key advancement was the introduction of an amine-reactive N-hydroxysuccinimide (NHS) ester group, creating compounds like ICG-Sulfo-OSu. aatbio.comdojindo.com The NHS ester functional group reacts specifically and efficiently with primary aliphatic amines, such as the ε-amine of lysine (B10760008) residues found abundantly in proteins, to form a stable amide bond. glenresearch.comthermofisher.comnih.gov This reaction is typically performed in aqueous buffers at a slightly alkaline pH (7.2-8.5) and has become one of the most common strategies for labeling biomolecules. thermofisher.comlumiprobe.com

While ICG-Sulfo-OSu enabled the creation of targeted imaging probes, its inherent hydrophobicity often leads to non-specific binding and aggregation of the resulting bioconjugates. dojindo.comacs.org This can cause high background signals, particularly in organs like the liver, complicating the interpretation of in vivo imaging data. acs.org This limitation spurred the development of next-generation derivatives designed to improve hydrophilicity and binding specificity. dojindo.com

Significance of Polyethylene (B3416737) Glycol (PEG) Linkers in ICG Chemistry for Research Applications

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that have become essential tools in bioconjugation and drug delivery. chempep.combiochempeg.com The incorporation of PEG chains, a process known as PEGylation, imparts several beneficial properties to the conjugated molecule. Key among these are increased water solubility, enhanced biocompatibility, and reduced immunogenicity. chempep.comcreativepegworks.com The flexible PEG chain creates a hydration shell around the molecule, which can shield it from immune recognition and reduce non-specific protein adsorption. chempep.comcreativepegworks.com

In the context of ICG chemistry, PEG linkers serve as hydrophilic spacers that connect the ICG fluorophore to its reactive group. dojindo.comaatbio.com By incorporating a PEG linker between the ICG core and the NHS ester, the resulting derivative gains significantly improved water solubility. biomol.com This modification is crucial for reducing the non-specific binding caused by the hydrophobicity of the ICG molecule itself. dojindo.comacs.org The length of the PEG linker can be precisely controlled to tune the properties of the final conjugate, influencing its hydrodynamic radius and pharmacokinetic behavior. precisepeg.comwalshmedicalmedia.com The use of monodisperse PEG linkers, which have a precise and fixed molecular weight, ensures the production of well-defined and homogenous bioconjugates. biochempeg.com

Research Scope and Focus on ICG-PEG8-Sulfo-OSu in Advanced Probe Design

The focus of this article is the chemical compound This compound , a state-of-the-art ICG derivative designed for advanced biological probe development. This molecule represents a strategic convergence of the technologies discussed: the NIR fluorescence of ICG, the amine-reactivity of a sulfo-NHS ester, and the hydrophilicity of a PEG linker. The "PEG8" designation indicates a discrete linker composed of eight ethylene glycol units.

This compound was engineered to address the shortcomings of earlier derivatives like ICG-Sulfo-OSu. dojindo.com The inclusion of the PEG8 linker significantly increases the hydrophilicity of the dye, which in turn reduces non-specific binding and improves the performance of targeted imaging probes. dojindo.comacs.org Research has shown that monoclonal antibody conjugates prepared with PEGylated ICG derivatives, including this compound, exhibit higher covalent binding efficiency (70–86%) and less dissociation in vivo. acs.org This leads to superior imaging performance, characterized by high tumor-to-background ratios and clearer delineation of biological targets. acs.org The Sulfo-OSu group ensures efficient and stable conjugation to proteins and other amine-containing molecules, making this compound a powerful tool for creating highly specific and sensitive probes for NIR fluorescence imaging research. glenresearch.comdojindo.com

Data Tables

Table 1: Comparative Properties of ICG and Key Amine-Reactive Derivatives

| Compound | Molecular Weight ( g/mol ) | Excitation Max (nm) | Emission Max (nm) | Key Features |

|---|---|---|---|---|

| Indocyanine Green (ICG) | 774.96 | ~800 | ~830 | Non-reactive fluorophore, moderate water solubility. amegroups.orgjournalpedsurg.org |

| ICG-Sulfo-OSu | 930.07 | ~789 | ~813 | Amine-reactive (NHS ester), but inherent hydrophobicity can cause non-specific binding. aatbio.comdojindo.com |

| This compound | 1353.57 | ~789 | ~813 | Amine-reactive (Sulfo-OSu) with a hydrophilic PEG8 linker to reduce non-specific binding and improve water solubility. dojindo.comaatbio.com |

Table 2: Chemical Profile of this compound

| Attribute | Detail |

|---|---|

| Full Chemical Name | 2-[7-[1,1-Dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethyl-3-hexanoylamino-[3,6,9,12,15,18,21,24-octaoxa-26-(3-sulfosuccinimidyl)oxyhexacosanoyl]-1H-benzo[e]indolium, sodium salt dojindo.com |

| Molecular Formula | C₆₈H₈₉N₄NaO₁₉S₂ dojindo.com |

| Molecular Weight | 1353.57 g/mol dojindo.comaatbio.com |

Table 3: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Indocyanine Green (ICG) |

| ICG-Sulfo-OSu |

| ICG-PEG4-Sulfo-OSu |

| Panitumumab |

Properties

Molecular Formula |

C68H89N4NaO19S2 |

|---|---|

Molecular Weight |

1353.6 g/mol |

IUPAC Name |

sodium;1-[3-[2-[2-[2-[2-[2-[2-[2-[2-[6-[2-[(1E,3E,5E,7Z)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-2-ylidene]hepta-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]hexanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate |

InChI |

InChI=1S/C68H90N4O19S2.Na/c1-67(2)59(23-9-6-5-7-10-24-60-68(3,4)65-55-22-15-13-20-53(55)27-29-57(65)71(60)33-17-18-50-92(77,78)79)70(56-28-26-52-19-12-14-21-54(52)64(56)67)32-16-8-11-25-61(73)69-31-35-84-37-39-86-41-43-88-45-47-90-49-48-89-46-44-87-42-40-85-38-36-83-34-30-63(75)91-72-62(74)51-58(66(72)76)93(80,81)82;/h5-7,9-10,12-15,19-24,26-29,58H,8,11,16-18,25,30-51H2,1-4H3,(H2-,69,73,77,78,79,80,81,82);/q;+1/p-1 |

InChI Key |

MTWJCWOLWXJHMB-UHFFFAOYSA-M |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON4C(=O)CC(C4=O)S(=O)(=O)[O-])C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization of Icg Peg8 Sulfo Osu

Synthetic Pathways for ICG-PEG8-Sulfo-OSu

The synthesis of this compound is a strategic chemical engineering process designed to create a bifunctional molecule. One part of the molecule is the ICG fluorophore for imaging, while the other is a reactive ester for covalent attachment to targeting moieties like antibodies. The inclusion of a polyethylene (B3416737) glycol (PEG) linker is crucial for modifying the physicochemical properties of the parent ICG molecule.

The synthesis begins with a precursor Indocyanine green (ICG) molecule. Standard ICG is hydrophobic, which can lead to aggregation in aqueous solutions and non-specific binding to proteins. aatbio.comdojindo.comacs.org To create a derivative suitable for further modification, a reactive functional group, such as a carboxylic acid or an amine, is introduced onto the ICG core structure. aatbio.compeg.inkaatbio.com This initial modification provides a chemical handle for the subsequent attachment of the PEG linker. For instance, an ICG-amine derivative can be used to react with a PEG chain that has a carboxyl group, forming a stable amide bond. peg.ink This foundational step is critical for building the final complex structure.

PEGylation, the process of attaching PEG chains, is employed to enhance the hydrophilicity and biocompatibility of the ICG molecule. aatbio.comdojindo.com For this compound, a discrete chain of eight PEG units (PEG8) is incorporated. This short linker serves two main purposes: it acts as a spacer to minimize steric hindrance between the bulky ICG dye and the target biomolecule, and it significantly improves water solubility, which helps prevent aggregation and reduces non-specific interactions. dojindo.comnih.govnih.gov The incorporation of the PEG8 linker results in a bifunctional ICG derivative that demonstrates higher covalent binding efficiency to antibodies compared to non-PEGylated versions. dojindo.comnih.gov Studies comparing ICG-Sulfo-OSu with its PEGylated counterparts have shown a marked increase in the percentage of covalently bound dye to antibodies. nih.gov

| Compound | Covalent Binding Fraction (%) |

| PSMA-MB-ICG | 16.8% |

| PSMA-MB-PEG4-ICG | 67.6% |

| PSMA-MB-PEG8-ICG | 67.8% |

The terminal end of the PEG linker, typically a carboxylic acid, is activated to create an amine-reactive group. This is achieved by converting it into a N-hydroxysulfosuccinimide (Sulfo-NHS) ester, forming the Sulfo-OSu moiety. bioacts.comthermofisher.com This reaction is commonly facilitated by a carbodiimide, such as EDC, which activates the carboxyl group, allowing it to react with Sulfo-NHS. thermofisher.com The resulting Sulfo-NHS ester is highly reactive towards primary amines, such as the ε-amino groups of lysine (B10760008) residues found on the surface of proteins and antibodies. bioacts.comgenelink.comtocris.com This reaction forms a stable amide bond, covalently linking the ICG-PEG8 construct to the target biomolecule. bioacts.com The inclusion of the sulfonate group on the NHS ring increases the water solubility of the reactive dye, allowing the conjugation reaction to be performed in aqueous buffers without the need for organic co-solvents. bioacts.comthermofisher.com

Optimization of Reaction Conditions for Conjugation Efficiency

The efficiency of conjugating this compound to a biomolecule is not solely dependent on the reactive chemistry but is also heavily influenced by the reaction conditions. Optimizing parameters such as molar ratios, pH, and temperature is essential to maximize the yield of the desired conjugate while minimizing side reactions and product aggregation. acs.orgbiochempeg.com

The molar ratio of the this compound dye to the target protein is a critical parameter that dictates the degree of labeling (DOL). While a higher ratio can lead to a higher DOL, an excessive amount of the dye can also cause significant problems. acs.org For example, studies involving the conjugation of ICG-sulfo-OSu to the monoclonal antibody panitumumab showed that increasing the molar excess of the dye from 5-fold to 20-fold resulted in a dramatic increase in the formation of high-molecular-weight aggregates. acs.org This aggregation is undesirable as it can alter the biological activity of the antibody and is difficult to separate from the desired product. acs.org Therefore, the optimal molar ratio must be determined experimentally to achieve a sufficient DOL without compromising the integrity of the final product. aatbio.com General protocols often suggest starting with a 10:1 dye-to-protein molar ratio and then testing other ratios, such as 5:1 or 15:1, to find the ideal balance. aatbio.comaatbio.comaatbio.com

| Molar Ratio (ICG-sOSu:Panitumumab) | Isolable Conjugate Yield (%) | Aggregate Formation (%) |

| 5x | ~52% | ~14% |

| 10x | ~28% | ~30% |

| 20x | ~9% | ~51% |

Reaction temperature and duration are also important considerations. Most conjugation reactions are performed at room temperature for 30 minutes to a few hours or at 4°C overnight. nih.govnih.govinterchim.frglenresearch.com While higher temperatures can increase the reaction rate, they can also promote the degradation of the ICG molecule and the hydrolysis of the NHS ester. thermofisher.comresearchgate.net Therefore, a balance must be struck to ensure efficient conjugation while maintaining the stability of the reactants.

| Parameter | Recommended Condition | Rationale / Notes |

| pH | 8.3 - 9.0 | Ensures deprotonation of primary amines for nucleophilic attack. Higher pH increases hydrolysis of the Sulfo-OSu ester. aatbio.cominterchim.frlumiprobe.com |

| Buffer | Sodium Bicarbonate (0.1 M) or Phosphate Buffer (0.1 M) | Provides stable pH in the optimal range. Buffers containing primary amines (e.g., Tris) must be avoided as they compete in the reaction. interchim.frlumiprobe.comglenresearch.com |

| Temperature | Room Temperature (approx. 20-25°C) or 4°C | Room temperature allows for a reasonably fast reaction. Lower temperatures (4°C) can be used for longer incubation times (overnight) to minimize hydrolysis and degradation. nih.govnih.govinterchim.fr |

| Duration | 30 minutes - 4 hours (at Room Temp) | Sufficient time for the reaction to proceed to completion. The exact time may need to be optimized for specific biomolecules. nih.govnih.govinterchim.frglenresearch.com |

Purification Strategies for this compound Conjugates

Following the conjugation reaction, the mixture contains the desired this compound-protein conjugate, as well as unreacted dye and potentially non-covalently bound dye molecules. A purification step is essential to isolate the conjugate and ensure the removal of these contaminants for accurate downstream applications.

Size Exclusion Chromatography (SEC) Applications

Size Exclusion Chromatography (SEC), also known as gel filtration, is a widely used and effective method for purifying ICG-protein conjugates. aatbio.comdojindo.com This technique separates molecules based on their size (hydrodynamic volume). The stationary phase consists of porous beads, and as the reaction mixture passes through the column, larger molecules (the protein conjugate) are excluded from the pores and elute first. Smaller molecules, such as the free, unreacted this compound, enter the pores, extending their path through the column and causing them to elute later. aatbio.com

Sephadex G-25 and G-50 are common resins used for this purpose. aatbio.comdojindo.com The process involves loading the reaction mixture onto a prepared column and eluting with a suitable buffer, typically PBS at a pH of 7.2-7.4. aatbio.com Fractions are collected as the eluent passes through the column, and those containing the purified, high-molecular-weight conjugate are combined.

The table below summarizes a typical SEC purification protocol for ICG-protein conjugates. aatbio.comaatbio.com

| Step | Procedure | Rationale |

| 1. Column Preparation | A Sephadex G-25 or G-50 column is prepared according to the manufacturer's instructions. | To ensure the column is properly packed and equilibrated for optimal separation. |

| 2. Sample Loading | The entire conjugation reaction mixture is carefully loaded onto the top of the column resin. | To introduce the sample for separation. |

| 3. Elution | Phosphate Buffered Saline (PBS) at pH 7.2-7.4 is added to the column to begin the separation process. | The buffer carries the molecules through the column, facilitating separation by size. |

| 4. Fraction Collection | The eluent is collected in separate fractions. The colored fractions containing the conjugate are typically visible and elute first. | To isolate the purified conjugate from the smaller, unreacted dye molecules. |

| 5. Pooling | Fractions containing the desired dye-protein conjugate are identified and combined. | To obtain the final purified product solution. |

Methodologies for Removal of Non-Covalently Bound Species

A significant challenge with ICG is its inherent hydrophobicity, which can cause it to associate with proteins through non-covalent, hydrophobic interactions rather than the intended stable covalent bond. dojindo.com This non-specific binding is a source of background signal and can interfere with imaging results.

The primary methodology to mitigate this issue is embedded in the design of the this compound molecule itself. The inclusion of the hydrophilic PEG8 linker is a synthetic strategy specifically intended to reduce the hydrophobic character of the ICG dye. dojindo.comdojindo.com This increased water solubility discourages non-specific binding to proteins, meaning that a higher proportion of the dye associates with the target molecule through the intended covalent linkage. aatbio.comdojindo.com This design results in a lower background signal compared to conjugates made with conventional ICG-Sulfo-OSu. dojindo.com

In addition to this molecular design strategy, the purification methods described previously play a crucial role. Size exclusion chromatography is effective at removing small, unbound dye molecules. While SEC primarily separates based on size, the continuous flow of buffer during the process also helps to disrupt weaker, non-covalent interactions, thereby washing away non-specifically bound dye from the larger protein conjugate. Therefore, the combination of the PEGylated dye's inherent hydrophilicity and a robust SEC purification step serves as an effective strategy for minimizing the presence of non-covalently bound species.

Molecular Design Principles and Comparative Chemical Performance

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Probe Performance

The incorporation of a PEG linker into the ICG molecule is a critical design feature that significantly enhances its performance as a fluorescent probe. PEG is a neutral, hydrophilic polymer known for its biocompatibility and ability to improve the physicochemical properties of conjugated molecules. nih.govprecisepeg.com

Impact of PEG Length (e.g., PEG8 vs. PEG4) on Conjugation Efficacy and Specificity

The length of the PEG chain is a tunable parameter that allows for precise control over the properties of the final conjugate. precisepeg.comprecisepeg.com Shorter PEG linkers, such as PEG4 and PEG8, are often employed to improve hydrophilicity without adding excessive molecular weight.

A study comparing panitumumab monoclonal antibody (mAb) conjugates with ICG-PEG4-Sulfo-Osu and ICG-PEG8-Sulfo-Osu found that both PEGylated versions exhibited a higher degree of covalent binding (70–86%) compared to the non-PEGylated ICG-Sulfo-Osu. nih.gov This enhanced covalent binding leads to less non-covalent dissociation of the dye from the antibody in vivo. nih.gov While both PEG linkers improved performance, the Pan-PEG4-ICG conjugate achieved the highest tumor-to-background signal intensity ratios in an in vivo model. nih.gov Specifically, at 3 days post-injection, the tumor-to-negative-tumor ratio for Pan-PEG4-ICG was 15.8, compared to the other groups. nih.gov This suggests that while longer PEG chains can be beneficial, an optimal length may exist for specific applications, where a shorter linker like PEG4 provides sufficient hydrophilicity and spatial separation without negatively impacting the binding kinetics or biodistribution of the conjugate. nih.govnih.gov

| Probe | Covalent Binding | Tumor-to-Negative-Tumor Ratio (Day 3) | Tumor-to-Liver Ratio (Day 3) |

| Pan-ICG | Lower | Lower | Lower |

| Pan-PEG4-ICG | 70-86% | 15.8 | 6.9 |

| Pan-PEG8-ICG | 70-86% | Lower than PEG4 | Lower than PEG4 |

This table summarizes comparative data for ICG conjugates, highlighting the improved performance with PEG linkers. nih.gov

Influence of PEGylation on Reducing Non-Covalent Interactions with Biomolecules

A primary challenge with the parent ICG molecule is its tendency to engage in non-specific binding with proteins and other biomolecules, largely due to its hydrophobic nature. swisslumix.comaatbio.com This can lead to high background signals and reduced imaging contrast. PEGylation is a well-established strategy to mitigate this issue. nih.govnih.gov

The hydrophilic PEG chain forms a flexible, water-solvated "cloud" around the ICG molecule. researchgate.net This steric shield physically hinders non-specific hydrophobic interactions with proteins, thereby reducing non-specific adsorption. nih.govresearchgate.net Studies have demonstrated that PEG-modified surfaces can significantly reduce non-specific protein binding by as much as tenfold, while simultaneously increasing specific binding. nih.govresearchgate.net This reduction in non-covalent interactions is crucial for developing targeted probes with high specificity and low background noise. nih.govaatbio.com

Chemical Structure-Function Relationships in this compound

The specific chemical structure of this compound is a direct result of rational design aimed at optimizing its function as a fluorescent labeling reagent. Each component—the ICG core, the PEG8 linker, and the Sulfo-OSu ester—plays a distinct role.

Modulation of Fluorescent Properties through Derivatization

The fluorescent properties of ICG are highly sensitive to its molecular environment and aggregation state. escholarship.orgmdpi.com In aqueous solutions, ICG tends to form H-aggregates, which leads to a decrease in fluorescence emission (quenching) and a shift in the absorption maximum. escholarship.orgmdpi.comresearchgate.net The monomeric form of ICG is responsible for its characteristic strong fluorescence in the NIR region (~820 nm). escholarship.orgresearchgate.net

Derivatization with a PEG8 linker helps to maintain the monomeric state of ICG by sterically hindering the intermolecular interactions that lead to aggregation. nih.gov By preventing self-quenching, the PEG linker ensures a higher fluorescence quantum yield upon conjugation to a target biomolecule. Furthermore, the fluorescence intensity of ICG has been observed to increase significantly when it is coupled to proteins. aatbio.comdojindo.com The local microenvironment provided by the protein surface can protect the dye from quenching and enhance its photostability. nih.gov

| ICG Form | Absorption Maxima (in water) | Fluorescence Emission |

| Monomer | ~780 nm | Strong (~820 nm) |

| H-aggregate | ~700 nm | Weak/Quenched |

This table illustrates the different optical properties of ICG monomers versus aggregates, which can be controlled through derivatization. escholarship.orgmdpi.comresearchgate.net

Mechanisms of Covalent Binding Enhancement with the Sulfo-OSu Ester

The Sulfo-OSu (N-hydroxysulfosuccinimide) ester is a highly efficient amine-reactive functional group. thermofisher.comthermofisher.com It is designed to form stable, covalent amide bonds with primary amines (–NH2), which are readily available on proteins and peptides at their N-terminus and on the side chain of lysine (B10760008) residues. thermofisher.comglenresearch.com

The reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl carbon of the ester. glenresearch.com This results in the formation of a stable amide bond and the release of Sulfo-N-hydroxysuccinimide as a leaving group. thermofisher.comglenresearch.com This reaction is highly efficient in aqueous solution at a slightly alkaline pH (typically 7.2-8.5). thermofisher.comlumiprobe.com

The inclusion of the sulfonate group on the succinimide (B58015) ring (Sulfo-NHS) offers a key advantage over non-sulfonated NHS esters. It increases the water solubility of the entire reactive dye molecule, preventing precipitation during the conjugation reaction and allowing the reaction to proceed smoothly in aqueous buffers without the need for organic co-solvents. thermofisher.comnih.gov This enhanced solubility and reactivity lead to a higher efficiency of covalent bond formation compared to less soluble alternatives. nih.govdojindo.com

| Characteristic | NHS Ester | Sulfo-NHS Ester |

| Reactive Group | N-Hydroxysuccinimide | N-Hydroxysulfosuccinimide |

| Target | Primary amines (-NH2) | Primary amines (-NH2) |

| Bond Formed | Amide | Amide |

| Optimal pH | 7.2 - 8.5 | 7.2 - 8.5 |

| Water Solubility | Decreases solubility of molecule | Increases solubility of molecule |

| Key Advantage | Amine-reactive | Amine-reactive, enhanced water solubility |

This table compares the properties of NHS and Sulfo-NHS esters, highlighting the advantages of the latter for bioconjugation in aqueous media. thermofisher.com

Comparative Analysis with Other ICG Derivatives

The engineering of indocyanine green (ICG) derivatives for biological imaging applications is a dynamic field focused on enhancing the dye's performance, particularly in terms of target specificity and signal-to-noise ratio. The strategic modification of the core ICG structure, as seen in this compound, addresses inherent limitations of earlier derivatives like ICG-Sulfo-OSu. The introduction of a polyethylene glycol (PEG) linker is a key design principle aimed at improving the physicochemical properties of the molecule.

A critical performance metric for fluorescent probes intended for conjugation to biomolecules, such as antibodies, is the efficiency and stability of the linkage. ICG-Sulfo-OSu, a conventional activated ICG derivative, is known to engage in a significant degree of non-covalent binding with proteins. acs.org This non-covalent interaction is a major drawback, as the dye can gradually dissociate from the target molecule in vivo, leading to off-target accumulation and consequently, high background signals. acs.org

In contrast, the design of this compound incorporates a short PEG linker, which significantly improves its conjugation chemistry. Research has demonstrated that bifunctional ICG derivatives with these short PEG linkers achieve a substantially higher degree of covalent binding. acs.org This enhanced covalent binding minimizes the premature release of the dye from its conjugated antibody, ensuring that the fluorescent signal remains localized at the intended target. acs.org The PEGylated ICG derivatives exhibit higher covalent binding to antibodies, which is crucial for reducing unspecific binding. dojindo.comdojindo.com Studies have shown that the covalent binding ratio for ICG derivatives with short PEG linkers, including this compound, is significantly higher than that observed with ICG-Sulfo-OSu. acs.org

| Compound | Covalent Binding Ratio | Key Characteristic |

| This compound | 70-86% acs.org | Higher covalent binding, leading to less non-covalent dissociation. acs.org |

| ICG-Sulfo-OSu | Lower (unspecified) | A fraction binds non-covalently, leading to gradual release. acs.org |

Table 1: Comparison of Covalent Binding Ratios

The reduction of background signal is a primary objective in the design of advanced fluorescent probes, as it directly impacts imaging contrast and sensitivity. The chemical structure of this compound is engineered to mitigate the sources of background noise commonly associated with its predecessor, ICG-Sulfo-OSu.

The principal mechanism for background signal reduction in this compound is the enhancement of its hydrophilicity. dojindo.comaatbio.com The conventional ICG-Sulfo-OSu molecule possesses a notable hydrophobic character, which promotes non-specific binding to various biological components, including proteins and cell membranes. dojindo.comdojindo.com This leads to high background fluorescence, particularly in organs like the liver and in the abdominal region, complicating the differentiation of the target signal. acs.org

| Feature | This compound | ICG-Sulfo-OSu |

| Key Structural Moiety | PEG8 Linker | N-hydroxysulfosuccinimide ester |

| Physicochemical Property | Increased Hydrophilicity dojindo.comaatbio.com | More Hydrophobic dojindo.comdojindo.com |

| Binding Characteristic | Reduced non-specific binding dojindo.com | Prone to unspecific binding, causing higher background acs.orgdojindo.comdojindo.com |

| Impact on Imaging | Lower background signal, improved target-to-background ratios. acs.org | Higher background signal, especially in the liver and abdomen. acs.org |

Table 2: Mechanisms of Background Signal Reduction

Bioconjugation Chemistry and Applications with Icg Peg8 Sulfo Osu

Covalent Conjugation Mechanisms with Biomolecules

The stable attachment of ICG-PEG8-Sulfo-OSu to biomolecules is achieved through a specific and well-characterized covalent conjugation mechanism. This process relies on the reactivity of the N-hydroxysulfosuccinimide (Sulfo-OSu) ester.

The Sulfo-OSu ester is a highly efficient amine-reactive functional group. The conjugation reaction proceeds via nucleophilic acyl substitution, where a primary amine (-NH₂) on a biomolecule attacks the carbonyl carbon of the ester. This reaction results in the formation of a stable, covalent amide bond and the release of N-hydroxysulfosuccinimide as a byproduct. thermofisher.com

This chemistry is typically performed in aqueous solutions at a slightly alkaline pH, generally between 7.2 and 9.0. thermofisher.com The basic conditions are necessary to ensure that the target primary amine groups are in their deprotonated, nucleophilic state. A competing reaction is the hydrolysis of the Sulfo-OSu ester, which also increases with higher pH. However, the rate of aminolysis is significantly faster than the rate of hydrolysis, allowing for efficient conjugation. nih.gov The addition of the negatively charged sulfonate group (SO₃⁻) to the N-hydroxysuccinimide ring increases the water solubility of the reagent and prevents it from permeating cell membranes, making it ideal for labeling cell-surface proteins. thermofisher.com

The amine-reactive nature of the Sulfo-OSu ester primarily targets two types of amino acid residues on proteins and peptides:

Lysine (B10760008) Residues: The most common targets for this chemistry are the ε-amino groups on the side chains of lysine residues. Lysine is a frequently occurring amino acid, and its side chain is often exposed on the surface of proteins, making it accessible for conjugation. bio-techne.com

N-terminal α-Amino Groups: Every protein or peptide chain has a primary α-amino group at its N-terminus, which is also a viable site for conjugation with Sulfo-OSu esters. researchgate.net

While lysine and the N-terminus are the principal targets, other amino acid residues such as serine, threonine, and tyrosine have been observed to show some reactivity with NHS esters under specific conditions, particularly when influenced by neighboring amino acids or changes in pH. nih.gov However, for most protein conjugation strategies, the reaction is considered highly specific for primary amines.

Conjugation to Antibodies and Antibody Fragments

The specific targeting capabilities of antibodies and their fragments make them ideal carriers for fluorescent probes like this compound. The resulting antibody-dye conjugates are instrumental in targeted molecular imaging.

The conjugation of ICG derivatives to full-sized monoclonal antibodies like Panitumumab requires careful control of the reaction conditions to achieve a desired dye-to-antibody ratio (DAR) without compromising the antibody's integrity and function. A study involving the conjugation of ICG-sulfo-OSu to Panitumumab highlights a key challenge: the amphiphilic nature of the ICG dye can promote the formation of high-molecular-weight aggregates. nih.gov While the PEG8 linker in this compound is designed to mitigate this issue by increasing hydrophilicity, the principles of the conjugation strategy remain the same. bio-techne.comnih.gov

The strategy involves reacting the antibody with the ICG derivative at varying molar ratios. Increasing the molar excess of the dye leads to a higher number of ICG molecules conjugated per antibody but also significantly increases the formation of aggregates, which reduces the yield of the desired monomeric conjugate. nih.govcreative-biolabs.comnih.gov Purification, typically by size-exclusion high-performance liquid chromatography (SE-HPLC), is a critical step to separate the desired conjugate from aggregates and unconjugated dye. nih.govcreative-biolabs.com Research has also shown that both covalent and non-covalent binding can occur, necessitating further purification steps, such as ethyl acetate extraction, to remove non-covalently bound dye and ensure a well-defined product. nih.govcreative-biolabs.comnih.gov

Table 1: Effect of Reactant Molar Ratio on ICG-sulfo-OSu Conjugation to Panitumumab Data derived from a study on ICG-sulfo-OSu, which informs the general strategy for PEGylated derivatives.

| Initial Molar Ratio (Dye:mAb) | Avg. No. of Dyes per mAb (Stoichiometry) | Yield of Desired Conjugate (%) | Aggregate Formation (%) |

|---|---|---|---|

| 5:1 | ~1 | 72% | 14% |

| 10:1 | ~2 | 53% | 30% |

| 20:1 | ~5 | 19% | 51% |

Source: Adapted from research findings on Panitumumab-ICG-sOSu conjugation. nih.govcreative-biolabs.com

Smaller antibody fragments like minibodies (~80 kDa) and diabodies (~50 kDa) offer faster pharmacokinetics for imaging applications. The conjugation approach remains centered on the amine-reactive Sulfo-OSu chemistry.

For the anti-prostate-specific membrane antigen (PSMA) minibody (PSMA-MB), conjugation with this compound in a pH 8.6 buffer resulted in a final dye-to-protein ratio of 2.6. The inclusion of the PEG8 linker was shown to significantly increase the percentage of covalent bonding compared to ICG without a PEG linker.

Similarly, an activatable optical probe was developed using a cys-diabody (Cys-Db) targeting PSMA. nih.gov Although this diabody features engineered cysteine residues (Cys), the conjugation of this compound still proceeds through the reaction with available amine groups on the protein surface. The PEG8 linker played a crucial role in improving the conjugation efficiency.

Table 2: Covalent Binding Efficiency of ICG Derivatives to PSMA-Cys-Diabody

| Compound | Fraction of Covalently Bound Dye (%) |

|---|---|

| PSMA-Cys-Db-ICG | 4.1% |

| PSMA-Cys-Db-PEG4-ICG | 72.1% |

| PSMA-Cys-Db-PEG8-ICG | 79.3% |

Source: Adapted from research findings on PSMA-Cys-Db-ICG derivative conjugation. nih.gov

This data clearly demonstrates that the PEG8 linker dramatically improves the efficiency of stable, covalent bond formation between the ICG dye and the diabody. nih.gov

Optimizing the conjugation of this compound to antibodies and their fragments is essential for producing effective and reproducible imaging agents. Several factors must be controlled:

Molar Ratio: As demonstrated with Panitumumab, the molar ratio of the dye to the antibody is a primary determinant of the final stoichiometry and yield. nih.govcreative-biolabs.com This ratio must be optimized to achieve sufficient labeling for detection without causing excessive aggregation or loss of antibody function.

Buffer Conditions: The reaction should be performed in an amine-free buffer (e.g., phosphate or carbonate buffer) at a pH of 8.0-9.0 to facilitate the reaction with primary amines. Buffers containing primary amines, such as Tris, must be avoided as they will compete with the antibody for reaction with the Sulfo-OSu ester. bio-techne.com

Protein Concentration: The concentration of the antibody should be sufficiently high, typically in the range of 2-10 mg/mL, as lower concentrations can significantly reduce conjugation efficiency.

Purification: Rigorous purification methods, such as size-exclusion chromatography, are necessary to remove aggregates, unreacted dye, and reaction byproducts. nih.govcreative-biolabs.com

Role of the PEG Linker: The use of a PEGylated ICG derivative like this compound is itself a key optimization strategy. The PEG linker improves the hydrophilicity of the ICG molecule, leading to higher covalent binding efficiency and a significant reduction in non-specific binding and aggregation compared to non-PEGylated ICG-Sulfo-Osu. bio-techne.comnih.govnih.gov

By carefully controlling these parameters, it is possible to produce well-defined, highly functional antibody-ICG conjugates for advanced molecular imaging applications.

Conjugation to Other Biologically Relevant Molecules and Nanocarriers

The functional design of this compound, featuring a near-infrared (NIR) fluorescent core, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive succinimidyl ester, facilitates its conjugation to a wide array of biomolecules and its integration into nanocarrier systems. These modifications are pivotal for developing advanced probes for targeted imaging and diagnostics.

Strategies for Developing Targeted Nanocomplexes with this compound

The development of targeted nanocomplexes using this compound hinges on the covalent linkage of the dye to a targeting moiety that can specifically recognize and bind to a biological target, such as a receptor on a cancer cell. The primary strategy involves the amine-reactive N-hydroxysulfosuccinimide (Sulfo-NHS) ester group.

The Sulfo-OSu group readily reacts with primary amine groups (-NH₂) present on biomolecules like proteins, antibodies, and peptides, forming a stable amide bond. This reaction is typically carried out in an aqueous solution at a slightly alkaline pH (8.0-9.0) to ensure the nucleophilic amine is deprotonated and reactive. aatbio.com The inclusion of the eight-unit PEG linker (PEG8) is a critical design element. This hydrophilic spacer helps to mitigate the inherent hydrophobicity of the ICG dye. aatbio.combiomol.com This modification improves the water solubility of the resulting conjugate and, crucially, reduces non-specific binding to proteins and cells, which is a common issue with more hydrophobic dyes. aatbio.combiomol.comdojindo.com The reduction in non-specific binding leads to a lower background signal and an improved signal-to-noise ratio in imaging applications. dojindo.com

Key strategies for creating targeted nanocomplexes include:

Antibody Conjugation: Monoclonal antibodies (mAbs) that target specific antigens on the surface of tumor cells are frequently used for targeted delivery. The this compound can be conjugated to the lysine residues of an antibody, creating a targeted fluorescent probe for in vivo imaging. dojindo.comdojindo.com The PEG linker enhances the hydrophilicity of the ICG dye, allowing for higher covalent binding efficiency to antibodies. dojindo.com

Peptide Labeling: Smaller targeting ligands, such as peptides that bind to specific cell surface receptors (e.g., integrins or growth factor receptors), can be labeled with this compound. The smaller size of peptide-based probes can offer advantages in tissue penetration.

Small Molecule Conjugation: Small molecules that have a high affinity for a specific biological target and possess a primary amine handle can be chemically linked to this compound, guiding the fluorescent dye to its site of action.

The table below summarizes various targeting moieties and the strategic rationale for their conjugation with this compound for developing targeted nanocomplexes.

| Targeting Moiety | Target Example | Rationale for Conjugation | Research Application |

| Monoclonal Antibody | HER2, EGFR | High specificity for tumor-associated antigens, enabling precise tumor visualization. | Image-guided surgery, cancer detection. dojindo.com |

| Peptide | RGD Peptides | Targets αvβ3 integrins, which are overexpressed during angiogenesis and on certain tumor cells. | Tumor and angiogenesis imaging. |

| Affibody Molecule | HER2 | Small, stable protein scaffold with high affinity, offering good tumor penetration. | In vivo tumor imaging. |

| Small Molecule Ligand | Folic Acid | Targets folate receptors, which are upregulated on various cancer cells. | Targeted cancer cell imaging. |

Integration into Polymeric or Inorganic Nanoparticle Systems for Research Applications

Incorporating this compound into nanoparticle systems is a powerful strategy to overcome some of the limitations of the free dye, such as its rapid clearance and instability in aqueous environments. mdpi.com Nanoparticles serve as carriers that can protect the dye, improve its circulation time, and enhance its accumulation at a target site through passive (the enhanced permeability and retention effect) or active targeting.

Integration into Polymeric Nanoparticles:

Polymeric nanoparticles, made from biodegradable and biocompatible materials, are versatile platforms for drug and dye delivery. mdpi.comnih.gov this compound can be integrated into these systems through two main approaches:

Covalent Surface Conjugation: The nanoparticle is first synthesized from polymers that are functionalized with primary amines (e.g., amine-terminated PEG). The this compound is then reacted with these surface amines to achieve stable, covalent attachment of the dye to the nanoparticle's exterior. This approach ensures the dye is accessible for fluorescence while being carried by the nanoparticle.

Encapsulation: While less direct for a reactive dye like this compound, the parent ICG molecule is often encapsulated within the hydrophobic core of polymeric nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). nih.gov This method protects the ICG from degradation and aggregation, which can quench its fluorescence. nih.govnih.gov The resulting nanoparticles can have their surface modified with targeting ligands for specific delivery. For instance, research has shown that ICG-carrying polymeric nanoparticles can be fabricated by the co-assembly of PLGA, ICG, and amphiphilic polymers to enhance intracellular delivery for applications like photothermal therapy (PTT). nih.gov

The table below details research applications involving the integration of ICG into polymeric nanoparticle systems.

| Polymeric System | Integration Method | Research Application |

| PLGA Nanoparticles | Encapsulation | Photothermal therapy (PTT), controlled drug release. nih.gov |

| PECA Nanoparticles | Encapsulation | Tumor cell imaging, improving aqueous stability of ICG. mdpi.com |

| PEG-PTyr Micelles | Covalent Conjugation | Trimodal imaging (Fluorescence, Photoacoustic, SPECT) and PTT. researchgate.net |

| Polypeptide (Poly-L-ornithine) | Surface Coating | Enhanced cellular internalization and phototherapy. nih.gov |

Integration into Inorganic Nanoparticles:

Inorganic nanoparticles offer unique physical properties (e.g., magnetic, optical, high X-ray attenuation) that make them suitable for multimodal bioimaging. nih.gov Surface functionalization is the key strategy for integrating this compound with these materials.

The process typically involves first coating the inorganic core (e.g., iron oxide, gold, or silica) with a shell material, commonly silica, using silanization reagents. This shell serves to passivate the core and provides a surface for further chemical modification. The silica surface is then functionalized with amine groups using aminosilanes. Finally, this compound is covalently conjugated to these surface amines. This creates a multifunctional nanostructure that combines the properties of the inorganic core with the NIR fluorescence of ICG, enabling complementary imaging modalities. For example, combining an MRI contrast agent with ICG fluorescence allows for high-resolution anatomical imaging and sensitive optical detection. nih.gov

The table below outlines strategies for integrating this compound with inorganic nanoparticles for research purposes.

| Inorganic Nanoparticle | Surface Modification Strategy | Combined Functionality | Research Application |

| Silica Nanoparticles | Aminosilanization followed by amide bond formation. | Fluorescent labeling of a stable, biocompatible nanocarrier. | Cellular tracking, in vivo imaging. |

| Gold Nanoparticles (AuNPs) | Coating with an amine-functionalized polymer or silica shell. | Fluorescence imaging + Plasmonic photothermal therapy (PPTT). | Dual imaging and therapy (theranostics). |

| Quantum Dots (QDs) | Encapsulation in an amine-functionalized amphiphilic polymer shell. | Dual-color fluorescence imaging (visible from QD, NIR from ICG). | Multiplexed biological imaging. |

| Superparamagnetic Iron Oxide Nanoparticles (SPIONs) | Silica coating and aminosilanization. | MRI + Fluorescence imaging. | Multimodal diagnostic imaging. |

Activatable Probe Design and Fluorescence Quenching/dequenching in Research

Principles of Activatable Optical Imaging Probes Incorporating ICG-PEG8-Sulfo-OSu

Activatable probes built with this compound leverage the inherent properties of the ICG molecule and the specific design of the conjugate to achieve target-specific fluorescence. The core principle lies in modulating the fluorescence of ICG through quenching and dequenching processes. nih.govnih.gov

Pre-activation Quenching Mechanisms of ICG Conjugates

When ICG derivatives like this compound are conjugated to proteins such as monoclonal antibodies (mAbs), their fluorescence is significantly diminished or "quenched". nih.govaacrjournals.org This quenching is a crucial feature for an activatable probe, ensuring minimal background signal before the probe reaches its intended target. nih.gov The primary mechanisms responsible for this pre-activation quenching include:

H-dimer Formation: ICG molecules have a tendency to aggregate in aqueous environments, forming non-fluorescent H-dimers. This self-quenching is a concentration-dependent phenomenon. dojindo.comdovepress.com

Interaction with the Antibody: A significant portion of the quenching effect arises from non-covalent interactions between the ICG molecule and aromatic amino acids present on the antibody. acs.orgnih.gov These interactions can alter the electronic state of the ICG molecule, leading to a loss of fluorescence. nih.gov This phenomenon is a form of auto-quenching. nih.gov

Förster Resonance Energy Transfer (FRET): If multiple ICG molecules are conjugated in close proximity on the same antibody, homo-FRET can occur, where energy is transferred between identical fluorophores, leading to self-quenching. nih.govaacrjournals.org

The insertion of a PEG linker, as in this compound, can influence the degree of quenching. While the PEG linker increases the hydrophilicity and improves the covalent binding of the dye to the antibody, it can also increase the distance between the ICG molecule and the quenching amino acid residues on the antibody, which may slightly reduce the quenching efficiency. nih.govnih.gov

Dequenching Dynamics Upon Target Binding or Internalization in Research Models

The "activation" or dequenching of the ICG conjugate occurs when the probe binds to its specific target on the cell surface and is subsequently internalized into the cell. nih.govnih.gov The acidic and enzyme-rich environment of endosomes and lysosomes plays a critical role in this process. researchgate.netnih.gov Inside these cellular compartments, the antibody-ICG conjugate is degraded. acs.org This catabolism breaks down the antibody, releasing the ICG molecules. nih.govaacrjournals.org Once freed from the quenching influence of the antibody and the close proximity to other ICG molecules, the ICG fluorophore regains its fluorescence, leading to a strong signal that is localized within the target cells. nih.govacs.org This process effectively "switches on" the probe only at the site of interest. nih.gov

Optimization of Quenching Capacity in this compound Conjugates

The effectiveness of an activatable probe is highly dependent on its quenching efficiency in the "off" state. Maximizing this quenching capacity is a key goal in probe design to ensure a low background signal and a high signal-to-background ratio upon activation.

Impact of Dye-to-Antibody Ratio on Quenching Efficiency

The ratio of ICG molecules to the antibody (dye-to-antibody ratio, or DAR) is a critical parameter that influences quenching efficiency. Research has shown that increasing the number of ICG molecules per antibody generally leads to a higher quenching capacity. nih.gov For instance, a study demonstrated that increasing the antibody-to-ICG ratio from 1:1 to 1:5 resulted in a significant increase in quenching capacity, from approximately 6-fold to 43-58 fold. nih.gov This enhanced quenching at higher DARs is attributed to increased self-quenching and homo-FRET between the closely packed ICG molecules. nih.gov

However, there is a trade-off to consider. While a higher DAR enhances quenching, it can also potentially alter the biodistribution and binding affinity of the antibody conjugate. researchgate.net Therefore, optimizing the DAR is essential to achieve a balance between high quenching efficiency and preserved biological function of the targeting antibody.

Investigation of Intramolecular and Intermolecular Quenching Phenomena

Quenching in ICG-antibody conjugates involves both intramolecular and intermolecular processes.

Intramolecular Quenching: This occurs within a single antibody-ICG conjugate. It is the result of interactions between the ICG molecule(s) and the antibody to which they are attached, as well as interactions between multiple ICG molecules on the same antibody (self-quenching). acs.orgresearchgate.net The efficiency of intramolecular quenching is dependent on the fixed distances and orientations of the fluorophores and quenching moieties on the antibody scaffold. researchgate.net

Intermolecular Quenching: This refers to quenching that occurs between separate antibody-ICG conjugates, particularly at high concentrations where aggregation can occur. oaepublish.com This aggregation-caused quenching (ACQ) can be a significant factor in reducing background fluorescence. oaepublish.com

De-quenching Kinetics and Activation Profiles in Pre-clinical Research Models

The temporal dynamics of de-quenching and the resulting activation profile are crucial for determining the optimal imaging window in preclinical research. Studies have investigated these kinetics using various in vitro and in vivo models.

In vitro microscopy studies have shown that for antibody-ICG conjugates, fluorescence activation occurs within target cells over time. For example, with a trastuzumab-ICG conjugate, minimal fluorescence was observed after 1 hour of incubation with HER2-positive cells, but a bright signal was detected by 8 hours, indicating that internalization and lysosomal processing are required for activation. nih.govaacrjournals.org

In vivo imaging studies in mouse models have demonstrated the target-specific activation of ICG-antibody conjugates. For instance, panitumumab-ICG conjugates with PEG linkers were able to detect EGFR-positive tumors with high tumor-to-background ratios at 3 days post-injection. nih.gov The use of a PEG8 linker in a cys-diabody-ICG conjugate showed a dequenching capacity of 16.7-fold. nih.gov

The table below summarizes dequenching capacity data from a study using a PSMA-targeting minibody (MB) conjugated with different ICG derivatives.

| Conjugate | Dequenching Capacity (fold-increase) |

| PSMA-MB-ICG | 36.3 |

| PSMA-MB-PEG4-ICG | 16.9 |

| PSMA-MB-PEG8-ICG | 6.2 |

Data sourced from a study on minibody-ICG conjugates. acs.org

This data illustrates how the linker composition can affect the dequenching capacity. While the PEG linkers in this specific minibody context showed lower dequenching capacities compared to the direct conjugate, they offered other advantages such as improved covalent binding. acs.org

Another study with a cys-diabody (Cys-Db) platform provided the following results:

| Conjugate | Dequenching Capacity (fold-increase) | Percentage of Covalent Binding |

| PSMA-Cys-Db-ICG | 37.4 | 4.1% |

| PSMA-Cys-Db-PEG4-ICG | 10.5 | 72.1% |

| PSMA-Cys-Db-PEG8-ICG | 16.7 | 79.3% |

Data from a study on cys-diabody-ICG conjugates. nih.govspiedigitallibrary.org

These findings highlight the trade-off between dequenching capacity and the stability of the conjugate, where the PEG8 linker provided a substantial increase in covalent binding with a respectable dequenching capacity. nih.gov

Fluorescence Recovery Studies in Serum and Biological Matrices

The stability of activatable probes in biological environments is paramount to their efficacy. For probes utilizing this compound, extensive research has been conducted to evaluate their fluorescence recovery in serum and other biological matrices. These studies are crucial for understanding the probe's behavior and potential for generating background signals before reaching the target site.

A significant aspect of probe stability is the nature of the linkage between the fluorophore and the targeting moiety, often a monoclonal antibody (mAb). The introduction of a polyethylene (B3416737) glycol (PEG) linker, as in this compound, has been shown to enhance the covalent attachment of the indocyanine green (ICG) dye to the antibody. nih.govnih.gov This is a critical improvement over the conventional ICG-Sulfo-Osu derivative, where a considerable fraction of the dye binds non-covalently to the mAb. nih.govresearchgate.net This non-covalently bound ICG can gradually dissociate from the antibody in the bloodstream, leading to premature fluorescence and high background signals, particularly in the liver and abdomen. nih.govresearchgate.net

Research has demonstrated that antibody conjugates synthesized with this compound exhibit significantly improved stability in mouse serum compared to those made with ICG-Sulfo-Osu. For instance, a study comparing panitumumab (Pan) conjugated with ICG-Sulfo-Osu (Pan-ICG), ICG-PEG4-Sulfo-Osu (Pan-PEG4-ICG), and this compound (Pan-PEG8-ICG) revealed substantial differences in fluorescence recovery after incubation in mouse serum. The Pan-ICG conjugate showed a 79.7% increase in fluorescence intensity after one hour, indicating significant probe instability and release of the fluorophore. In contrast, Pan-PEG4-ICG and Pan-PEG8-ICG demonstrated much lower fluorescence increases of 41.8% and 40.4%, respectively, highlighting their enhanced stability. nih.gov

This increased stability is directly attributed to the higher percentage of covalent binding achieved with the PEGylated derivatives. Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) analysis has quantified the covalent binding efficiencies. For panitumumab conjugates, the fraction of covalently bound ICG was 21.8% for Pan-ICG, while it rose to 70.9% for Pan-PEG4-ICG and 85.5% for Pan-PEG8-ICG. nih.gov Similarly, for prostate-specific membrane antigen (PSMA) minibody (MB) conjugates, the covalent binding was 16.8% for PSMA-MB-ICG, and 67.8% for PSMA-MB-PEG8-ICG. nih.gov

The following interactive table summarizes the findings on the covalent binding and stability in mouse serum for different ICG-antibody conjugates.

| Conjugate | Covalent Binding Fraction (%) | Fluorescence Increase in Mouse Serum (1 hour) (%) |

| Pan-ICG | 21.8 | 79.7 |

| Pan-PEG4-ICG | 70.9 | 41.8 |

| Pan-PEG8-ICG | 85.5 | 40.4 |

| PSMA-MB-ICG | 16.8 | N/A |

| PSMA-MB-PEG4-ICG | 67.6 | N/A |

| PSMA-MB-PEG8-ICG | 67.8 | N/A |

These fluorescence recovery studies underscore the critical role of the PEG8 linker in this compound for creating stable, activatable probes with minimal premature dequenching in biological fluids, a key requirement for achieving high target-to-background ratios in imaging applications.

Factors Influencing Dequenching Dynamics Upon Specific Target Interaction

The "activation" of probes based on this compound, characterized by a significant increase in fluorescence, is a finely tuned process triggered by specific interactions with their biological targets. The dequenching dynamics are primarily influenced by the binding of the probe to its target on the cell surface, followed by internalization and subsequent metabolic processing within the cell. nih.govresearchgate.net

When multiple ICG molecules are conjugated to a single antibody, they are in close enough proximity to cause self-quenching, rendering the probe in an "off" state. nih.gov The dequenching, or turning "on" of the fluorescence, occurs when this spatial arrangement is disrupted.

One of the primary factors initiating dequenching is the specific binding of the antibody portion of the conjugate to its corresponding cell surface receptor. nih.govresearchgate.net This binding event is the first step in the activation cascade. Following binding, the entire probe-receptor complex is typically internalized by the cell through endocytosis. nih.govresearchgate.net

Once inside the cell, the conjugate is trafficked to endosomes and then to lysosomes. acs.org The acidic environment and the presence of various enzymes within these compartments lead to the degradation of the antibody. scholaris.ca This breakdown of the antibody backbone separates the ICG molecules from each other, relieving the self-quenching and leading to a dramatic increase in fluorescence intensity. researchgate.netresearchgate.net

The efficiency and rate of dequenching are therefore dependent on several factors:

Target Receptor Density: A higher concentration of the target receptor on the cell surface can lead to increased binding and internalization of the probe, resulting in a stronger and more rapid fluorescence signal.

Internalization Rate: The speed at which the probe-receptor complex is internalized influences how quickly the dequenching process begins.

Lysosomal Activity: The efficiency of lysosomal degradation of the antibody component directly impacts the rate at which the ICG molecules are released from their quenched state.

Studies using antibody-ICG conjugates have demonstrated this target-dependent activation. For example, PSMA-MB-PEG8-ICG showed minimal fluorescence signal in PSMA-negative cells but a significantly higher signal in PSMA-positive cells, which increased over time, indicating specific binding, internalization, and subsequent dequenching. acs.org The dequenching capacity, a measure of the potential fluorescence increase upon activation, can be substantial. For instance, upon chemical denaturation with SDS, which mimics the disruption of the antibody structure, a PSMA-MB-PEG8-ICG conjugate exhibited a 6.2-fold increase in fluorescence. nih.gov

The following table presents the dequenching capacities of various antibody-ICG conjugates upon chemical denaturation.

| Conjugate | Dequenching Capacity (fold increase) |

| PSMA-MB-ICG | 36.3 |

| PSMA-MB-PEG4-ICG | 16.9 |

| PSMA-MB-PEG8-ICG | 6.2 |

| Pan-PEG4-ICG | 10.2 |

| Pan-PEG8-ICG | 6.7 |

Pre Clinical Research Applications and in Vitro / in Vivo Study Models

Development of Targeted Fluorescence Imaging Probes for Research

The principal application of ICG-PEG8-Sulfo-Osu in pre-clinical research is in the creation of targeted, activatable fluorescence imaging probes. medchemexpress.com The N-hydroxysulfosuccinimide (Sulfo-Osu) ester group readily reacts with primary amines on proteins, such as antibodies or their fragments, to form stable amide bonds. nih.govnih.gov A key challenge with earlier ICG derivatives like ICG-Sulfo-Osu was the tendency for non-covalent binding to antibodies, leading to premature release of the dye, high background signals, and non-specific accumulation, particularly in the liver. nih.govnih.gov The introduction of the PEG8 linker in this compound has been shown to significantly increase the percentage of stable, covalent conjugation, thereby reducing non-covalent dissociation and improving imaging contrast. nih.govnih.gov

This compound has been instrumental in developing probes for imaging cancers that overexpress specific cell-surface receptors. By conjugating the compound to monoclonal antibodies (mAbs) or antibody fragments that target these receptors, researchers can create probes that specifically accumulate at the tumor site.

EGFR-positive Tumors: Researchers have re-engineered mAb-ICG conjugates using this compound to target the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers. nih.govresearchgate.net In one study, the antibody panitumumab was conjugated with this compound. The resulting probe demonstrated a high covalent binding fraction of 85.5%. nih.gov When used in in-vivo models with EGFR-positive tumors, these next-generation conjugates showed high tumor-to-background ratios, enabling clear tumor visualization. nih.govacs.orgacs.org

PSMA-positive Tumors: Probes targeting the prostate-specific membrane antigen (PSMA) have been developed for prostate cancer research. nih.govunipv.it Minibodies (MBs) and cys-diabodies (Cys-Db) targeting PSMA have been conjugated with this compound. nih.govnih.govspiedigitallibrary.org These smaller antibody fragments allow for more rapid clearance from the body, potentially improving tumor-to-background ratios at earlier time points compared to full-sized antibodies. unipv.it In vivo imaging studies in mice bearing both PSMA-positive and PSMA-negative tumors showed that PSMA-MB-PEG8-ICG conjugates could specifically visualize the PSMA-positive xenografts. nih.govacs.org

The enhanced properties of this compound conjugates make them highly effective for detecting specific biomarkers in pre-clinical models. The improved covalent linkage minimizes the release of free dye, ensuring that the fluorescent signal originates predominantly from the targeted biomarker. nih.gov This leads to a higher signal-to-noise ratio, which is critical for accurate biomarker detection.

The probes are often "activatable," meaning their fluorescence is quenched when the ICG is conjugated to the antibody. medchemexpress.comnih.gov Upon binding to the target biomarker on a cell and subsequent internalization, the antibody-probe conjugate is degraded within the cell's endolysosomes. This process separates the ICG molecule from the antibody, causing it to become "dequenched" and intensely fluorescent. nih.govacs.org This activation mechanism ensures that a strong signal is produced only at the target site, further enhancing the specificity of biomarker detection for targets like EGFR and PSMA. nih.govacs.org

In Vitro Research Models and Cellular Studies

In vitro assays are fundamental to validating the performance of newly developed imaging probes before they are used in more complex in vivo models. This compound and its conjugates are rigorously tested in cellular studies to confirm their binding characteristics and mechanism of action.

To confirm that a new probe binds specifically to its intended target, researchers employ a variety of cellular binding assays.

Fluorescence Microscopy: This technique provides direct visual evidence of probe binding. In studies involving PSMA-targeted minibodies conjugated with this compound (PSMA-MB-PEG8-ICG), fluorescence microscopy showed minimal signal in PSMA-negative cells, while a significantly higher fluorescent signal was observed in PSMA-positive cells, confirming the probe's specificity. nih.govacs.orgspiedigitallibrary.org

Flow Cytometry: This method allows for the quantitative analysis of probe binding across a large population of cells. Fluorescence-activated cell sorting (FACS) has been used to demonstrate that PSMA-MB-PEG8-ICG shows a clear binding affinity for PSMA-positive cells. nih.govacs.org

| Assay Type | Purpose | Target/Cell Lines | Key Finding |

|---|---|---|---|

| Fluorescence Microscopy | To visually assess binding specificity. | PSMA-positive (PC3-PSMA+) and PSMA-negative (PC3-PSMA−) cells. | Significantly higher signal in PSMA-positive cells compared to minimal signal in negative cells for the PSMA-MB-PEG8-ICG conjugate. nih.govacs.orgspiedigitallibrary.org |

| Flow Cytometry | To quantify cellular binding affinity. | PSMA-expressing cell lines. | Confirmed binding affinity of PSMA-MB-PEG8-ICG to PSMA-positive cells. nih.govacs.org |

A critical aspect of activatable probes is their internalization and subsequent processing within the cell. Microscopy studies are used to track this process. After the probe binds to its receptor on the cell surface, the complex is brought into the cell through endocytosis. Research has shown that for conjugates like PSMA-MB-ICG, the fluorescence signal localizes within the endolysosomes. nih.govacs.org It is within this acidic subcellular compartment that the antibody is degraded, releasing the ICG dye and activating its fluorescence. nih.gov This confirms the proposed mechanism of action for these activatable probes.

Comparing probe uptake in different cell lines is a definitive test of target specificity. In vitro experiments consistently demonstrate that the uptake of targeted this compound conjugates is dependent on the expression of the target antigen.

For example, when PSMA-positive (PC3-PSMA+) and PSMA-negative (PC3-PSMA−) cells were incubated with a PSMA-Cys-Db-PEG8-ICG conjugate, a significantly higher fluorescent signal was detected in the PSMA-positive cells after an 8-hour incubation period. spiedigitallibrary.org This differential uptake highlights the probe's ability to specifically target cells expressing the intended biomarker.

| Probe Conjugate | Target-Positive Cell Line | Target-Negative Cell Line | Observation |

|---|---|---|---|

| PSMA-MB-PEG8-ICG | PC3-PSMA+ | PC3-PSMA- | Fluorescence signal increased over 6 hours in PSMA-positive cells, with minimal signal in negative cells. nih.govacs.org |

| PSMA-Cys-Db-PEG8-ICG | PC3-PSMA+ | PC3-PSMA- | Demonstrated specific uptake and significantly higher signal in PSMA-positive cells after 8 hours. spiedigitallibrary.org |

In Vivo Pre-clinical Animal Models

Xenograft mouse models are a cornerstone of in vivo cancer research, allowing for the study of human tumors in a living organism. In this context, this compound has been utilized to create fluorescent probes for the visualization of these tumors. These models typically involve the subcutaneous or orthotopic implantation of human cancer cells into immunodeficient mice. nih.gov

For instance, in studies involving human epidermal growth factor receptor 1 (EGFR)-positive tumors, this compound has been conjugated with panitumumab, an anti-EGFR monoclonal antibody. nih.gov These conjugates have been tested in mouse models bearing xenografts of EGFR-positive tumors, demonstrating the ability to detect these tumors with high specificity. nih.gov Similarly, conjugates with an anti-prostate specific membrane antigen (PSMA) minibody have been used to visualize PSMA-sensitive cancers in xenografted mice. unipv.itacs.org The successful use of these conjugates in xenograft models provides a platform for assessing the efficacy of targeted therapies and for developing improved diagnostic tools. nih.govnih.govoncotarget.com

A critical aspect of in vivo imaging is the ability to distinguish the target tissue from the surrounding background. The tumor-to-background ratio (TBR) is a key metric used to quantify this distinction. The use of this compound in creating imaging probes has been shown to significantly improve TBRs in animal studies. researchgate.net

The PEG linker in this compound promotes a more stable covalent bond between the ICG molecule and the targeting antibody. nih.govresearchgate.net This stability reduces the non-covalent dissociation of ICG in vivo, which is a common issue with conventional ICG derivatives and can lead to high background signals, particularly in the liver and abdomen. nih.gov

Studies have demonstrated that panitumumab-ICG conjugates with short PEG linkers, including the PEG8 variant, can achieve high tumor-to-background ratios. For example, at 3 days post-injection, these conjugates have shown a tumor-to-negative-tumor ratio of 15.8 and a tumor-to-liver ratio of 6.9 in EGFR-positive tumor models. nih.gov Similarly, when conjugated with a PSMA minibody, the addition of a PEG linker has been shown to significantly improve TBRs, allowing for the specific visualization of PSMA-positive tumor xenografts within 6 hours of injection. researchgate.netnih.gov

Table 1: Tumor-to-Background Ratios (TBRs) of this compound Conjugates in Animal Models

| Conjugate | Tumor Model | Time Post-Injection | Tumor-to-Negative-Tumor Ratio | Tumor-to-Liver Ratio | Reference |

|---|---|---|---|---|---|

| Panitumumab-PEG8-ICG | EGFR-positive | 3 days | 15.8 | 6.9 | nih.gov |

| PSMA-Minibody-PEG8-ICG | PSMA-positive | 6 hours | Significantly Improved | Significantly Improved | researchgate.netnih.gov |

The pharmacokinetic properties of an imaging agent, including its blood clearance, organ distribution, and catabolism, are crucial for its effectiveness and potential for clinical translation. The inclusion of a PEG linker in this compound influences these properties.

Antibody fragments like diabodies generally exhibit more desirable pharmacokinetic characteristics than whole antibodies. spiedigitallibrary.org However, studies with a cys-diabody conjugated to this compound revealed some unexpected pharmacokinetic behavior. While the covalent conjugation reduced early non-specific uptake in the liver, it led to high and prolonged fluorescence in the kidneys, liver, and blood pool more than one hour after injection. spiedigitallibrary.org Biodistribution studies using a radiolabeled version of the diabody-ICG conjugate showed initial uptake in the kidneys followed by rapid clearance, with a subsequent increase in activity in the stomach, suggesting catabolism in the kidneys and release of byproducts into circulation. spiedigitallibrary.org

The development of new ICG derivatives is driven by the need to overcome the limitations of earlier versions, such as ICG-Sulfo-Osu. Comparative studies in animal models are essential for evaluating the performance of these new derivatives.

A key advantage of this compound over ICG-Sulfo-Osu is its ability to form a higher percentage of covalent bonds with antibodies. For example, when conjugated with panitumumab, the fraction of covalently bound ICG was 85.5% for the PEG8 version, compared to only 21.8% for the non-PEGylated version. nih.gov This increased covalent binding leads to greater stability in mouse serum. Panitumumab-ICG without a PEG linker showed a 79.7% increase in fluorescence after 1 hour of incubation in mouse serum, indicating significant dissociation, whereas the PEG8 version showed only a 40.4% increase. nih.gov

Similarly, when conjugated to a PSMA minibody, the fraction of covalently bound ICG was 67.8% for the PEG8 derivative, a significant improvement over the 16.8% observed with ICG-Sulfo-Osu. acs.org This enhanced stability translates to improved imaging performance in vivo. While probes made with ICG-Sulfo-Osu often result in high background signals, especially in the liver and intestines, those made with this compound exhibit lower non-specific uptake and consequently higher TBRs. acs.orgspiedigitallibrary.org

Table 2: Comparison of Covalent Binding and Stability of ICG Derivatives

| ICG Derivative | Antibody | Covalent Binding (%) | Increase in Fluorescence in Serum (%) | Reference |

|---|---|---|---|---|

| ICG-Sulfo-Osu | Panitumumab | 21.8 | 79.7 | nih.gov |

| This compound | Panitumumab | 85.5 | 40.4 | nih.gov |

| ICG-Sulfo-Osu | PSMA-Minibody | 16.8 | - | acs.org |

| This compound | PSMA-Minibody | 67.8 | - | acs.org |

Advanced Methodologies for Characterization and Evaluation in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in elucidating the optical properties of ICG-PEG8-Sulfo-Osu and its conjugates, providing critical data on concentration, labeling efficiency, and fluorescence characteristics.

UV-Vis Spectroscopy for Concentration and Conjugation Ratio Determination

Ultraviolet-visible (UV-Vis) spectroscopy is a primary technique for determining the concentration of this compound and calculating the degree of substitution (DOS) or conjugation ratio when it is bound to proteins or other molecules. The Beer-Lambert law is applied, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light.

The concentration of the dye is calculated from its absorbance at the maximum absorption wavelength (λmax), which for ICG derivatives is typically around 780-800 nm. nih.govresearchgate.net For protein conjugates, the absorbance is measured at both 280 nm (for the protein) and the λmax of the ICG dye. A correction factor is necessary to account for the dye's absorbance at 280 nm, ensuring an accurate determination of the protein concentration. nih.gov

The Degree of Substitution (DOS), which represents the average number of dye molecules conjugated to each protein molecule, can be calculated using the following formula:

DOS = (A_dye × ε_protein) / [(A_protein - A_dye × CF) × ε_dye]

Where:

A_dye is the absorbance of the conjugate at the λmax of ICG.

A_protein is the absorbance of the conjugate at 280 nm.

ε_protein is the molar extinction coefficient of the protein at 280 nm.

ε_dye is the molar extinction coefficient of the ICG dye at its λmax.

CF is the correction factor (A_280 / A_λmax of the free dye).

| Parameter | Typical Value for ICG-Sulfo-OSu | Reference |

| Molar Extinction Coefficient (ε_dye) | ~230,000 cm⁻¹M⁻¹ | nih.gov |

| Correction Factor (CF at 280 nm) | ~0.073 | nih.gov |

This interactive table provides typical values for parameters used in DOS calculations for ICG-Sulfo-OSu derivatives.

Research has shown that the ratio of absorbance peaks at different wavelengths can also provide information about the aggregation state of the ICG molecule upon conjugation. researchgate.netnih.gov

Fluorescence Spectroscopy for Excitation/Emission Profiles

Fluorescence spectroscopy is crucial for confirming the identity and functional integrity of this compound. This technique measures the fluorescence intensity as a function of the excitation and emission wavelengths, providing characteristic spectra for the compound. For ICG derivatives, the excitation maximum is typically in the range of 780-790 nm, with the emission maximum occurring at approximately 800-820 nm in the near-infrared region. thermofisher.com

The fluorescence quantum yield, which is a measure of the efficiency of the fluorescence process, can also be determined. It is important to note that the fluorescence properties of ICG can be influenced by its environment, such as the solvent and whether it is conjugated to a biomolecule. umbc.edu The PEG8 linker in this compound is designed to enhance water solubility and reduce the aggregation-induced quenching that can be observed with ICG, thereby potentially leading to improved fluorescence performance in aqueous buffers. patsnap.com

| Spectroscopic Property | Wavelength Range (nm) |

| Excitation Maximum | 780 - 790 |

| Emission Maximum | 800 - 820 |

This interactive table summarizes the typical excitation and emission wavelength ranges for ICG derivatives.

Chromatographic and Electrophoretic Techniques

Chromatographic and electrophoretic methods are essential for assessing the purity of this compound and for analyzing the composition and integrity of its conjugates.

Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) for Purity and Aggregate Analysis

Size Exclusion High-Performance Liquid Chromatography (SE-HPLC) is a powerful technique for separating molecules based on their size in solution. It is particularly valuable for analyzing conjugates of this compound with macromolecules like antibodies. SE-HPLC can effectively separate the desired monomeric conjugate from unreacted dye, unconjugated protein, and high-molecular-weight aggregates that may form during the conjugation process. researchgate.netnih.gov